三辛酸甘油酯

概述

描述

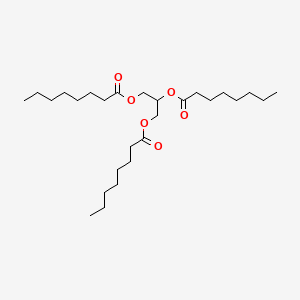

三辛酸甘油酯,也称为甘油三辛酸酯,是一种由辛酸(一种中链脂肪酸)衍生的甘油三酯。它是一种无色、无味、无臭的化合物,广泛应用于制药、化妆品和食品等各个行业。三辛酸甘油酯以其优异的润肤性能而闻名,常被用作配方中的载体油。

科学研究应用

三辛酸甘油酯在科学研究中具有广泛的应用:

化学: 用作有机合成中的溶剂和试剂。

生物学: 用于脂质体和其他药物递送系统的制备。

5. 作用机理

三辛酸甘油酯在医学应用,特别是阿尔茨海默病中的作用机理涉及其代谢成酮体,如乙酰乙酸和β-羟基丁酸。这些酮体是脑的替代能量来源,而脑在阿尔茨海默病患者的葡萄糖代谢中往往受损 。酮体被转化为乙酰辅酶 A,进入柠檬酸循环产生能量。

作用机制

Target of Action

Tricaprylin, also known as Trioctanoin, is primarily targeted towards the brain, specifically in the context of Alzheimer’s disease . The compound’s primary targets are the metabolic processes associated with mild to moderate Alzheimer’s disease .

Mode of Action

Tricaprylin works by providing an alternative energy source for the brain . Alzheimer’s disease is often characterized by a decreased ability to metabolize glucose, the brain’s primary energy source . As a result, the brain experiences an energy deficit, which contributes to cognitive decline . Tricaprylin, being a medium-chain triglyceride, is metabolized into so-called ketone bodies, such as acetoacetic acid and β-hydroxybutyric acid . These ketone bodies can be converted to acetyl-CoA to produce energy via the citric acid cycle .

Biochemical Pathways

The biochemical pathway involved in the action of Tricaprylin is the citric acid cycle . The caprylic acid in Tricaprylin is metabolized into ketone bodies, which are then converted to acetyl-CoA . This acetyl-CoA enters the citric acid cycle, a crucial metabolic pathway, to produce energy .

Pharmacokinetics

It is known that tricaprylin has desirable pharmacokinetic characteristics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tricaprylin.

Result of Action

The primary result of Tricaprylin’s action is the provision of an alternative energy source for the brain, which is particularly beneficial in conditions like Alzheimer’s disease where the brain’s ability to metabolize glucose is compromised . This helps to alleviate the energy deficit experienced by the brain, potentially slowing cognitive decline .

Action Environment

The action of Tricaprylin can be influenced by the environment in which it is administered. For instance, it has been suggested that Tricaprylin might act as a permeation promoter through its lipid-softening property or by promoting transfer between the drug in the liposomal bilayer and stratum corneum . This suggests that the efficacy and stability of Tricaprylin could be influenced by factors such as the method of administration and the presence of other compounds.

准备方法

合成路线和反应条件: 三辛酸甘油酯可以通过甘油与辛酸的酯化反应合成。该反应通常需要使用催化剂,例如硫酸或像 Amberlyst-15 这样的离子交换树脂。反应条件包括辛酸与甘油的摩尔比、反应温度和催化剂负载量。例如,一项研究发现,使用微波辐射和 Amberlyst-15 作为催化剂,在 800°C 下 16 分钟内即可实现 99.5% 的高转化率 .

工业生产方法: 三辛酸甘油酯的工业生产通常涉及使用脂肪酶的酶促合成。这种方法因其温和的反应条件和高特异性而被优先采用。例如,Novozym 435 是一种市售脂肪酶,已被用于催化甘油和辛酸在离子液体中的酯化反应,产率高达 92.4% .

化学反应分析

反应类型: 三辛酸甘油酯主要发生水解和酯交换反应。在水和酸或碱催化剂存在下,三辛酸甘油酯的水解反应生成甘油和辛酸。酯交换涉及酯基与另一种醇的交换,通常由酶或化学催化剂催化。

常见试剂和条件:

水解: 水、酸(例如硫酸)或碱(例如氢氧化钠)。

酯交换: 醇(例如甲醇)、酶(例如脂肪酶)或化学催化剂(例如甲醇钠)。

主要产物:

水解: 甘油和辛酸。

酯交换: 甘油和辛酸甲酯(如果使用甲醇)。

相似化合物的比较

三辛酸甘油酯属于中链甘油三酯(MCT)家族,其中包括三癸酸甘油酯(甘油三癸酸酯)和三月桂酸甘油酯(甘油三月桂酸酯)等其他化合物。与这些类似化合物相比,三辛酸甘油酯的脂肪酸链长度较短,这使其具有独特的特性:

三癸酸甘油酯: 含有癸酸(C10),具有略高的熔点和不同的代谢特性。

三月桂酸甘油酯: 含有月桂酸(C12),以其抗菌性能和更高的熔点而闻名。

生物活性

Tricaprylin, a medium-chain triglyceride (MCT) derived from caprylic acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of tricaprylin, focusing on its pharmacokinetics, metabolic effects, and applications in drug delivery systems.

Overview of Tricaprylin

Tricaprylin (also known as glyceryl caprylate) is composed of three caprylic acid molecules esterified to glycerol. It is primarily used in food, cosmetic formulations, and pharmaceutical applications due to its unique properties, such as rapid absorption and metabolism.

Pharmacokinetics and Metabolic Effects

Tricaprylin is rapidly absorbed in the gastrointestinal tract and metabolized into medium-chain fatty acids (MCFAs). Research indicates that tricaprylin significantly increases plasma ketone levels compared to other MCTs and coconut oil. In a crossover study involving healthy adults, tricaprylin led to a higher net ketogenic effect over eight hours, suggesting its potential utility in ketogenic diets and metabolic therapies aimed at enhancing brain glucose uptake .

Table 1: Comparison of Ketone Responses from Different MCTs

| Compound | Plasma Ketone AUC (μmol ⋅ h/L) | Acetoacetate:β-HB Ratio |

|---|---|---|

| Tricaprylin (C8) | 780 ± 348 | Higher during 0-4 h |

| Coconut Oil | 1716 ± 564 | Lower than C8 |

| C10 | 1876 ± 564 | Higher than C8 |

Drug Delivery Applications

Recent studies have explored tricaprylin's role as a delivery vehicle for pharmaceuticals. A notable application involves a tricaprylin-based drug crystalline suspension designed for long-acting intramuscular delivery. This formulation demonstrated improved local tolerability and reduced inflammation compared to conventional aqueous suspensions. The study found that tricaprylin reduced necrosis and macrophage infiltration at the injection site while maintaining prolonged systemic exposure of the drug .

Case Study: Tricaprylin in Drug Formulation

In a study evaluating the pharmacokinetics of entecavir-loaded tricaprylin suspensions, researchers observed that the tricaprylin formulation resulted in less particle aggregation and inflammatory response compared to traditional delivery methods. The findings suggest that tricaprylin can enhance the bioavailability and therapeutic efficacy of lipophilic drugs .

Nutritional Benefits and Digestibility

Tricaprylin has also been investigated for its effects on nutrition and digestibility. A study involving lambs showed that diets supplemented with tricaprylin improved growth rates and feed efficiency compared to those with tallow or coconut oil. The apparent digestibility of energy and nitrogen was significantly higher in lambs fed with tricaprylin, indicating its potential benefits in animal nutrition .

Table 2: Nutritional Impact of Tricaprylin Supplementation

| Diet Type | Growth Rate (g/day) | Feed Efficiency (g gain/kg DM intake) |

|---|---|---|

| Control (Tallow) | 195 | 670 |

| T1a (30% Tricaprylin) | 265 | 797 |

| T1b (60% Tricaprylin) | 282 | 725 |

Safety Profile

The safety assessment of tricaprylin indicates minimal toxicity when used appropriately. Chronic oral toxicity studies have shown few adverse effects on vital organs, suggesting that it is safe for use in both food products and pharmaceuticals . Its increasing application in cosmetic formulations further underscores its favorable safety profile.

属性

IUPAC Name |

2,3-di(octanoyloxy)propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPFTAMPNXLGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Axona | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Axona | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021375 | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992), Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS], Solid | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

451.6 °F at 760 mmHg (NTP, 1992), 233 °C, 232.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

351 °F (NTP, 1992) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin, Very soluble in petroleum ether, In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C, 0.4 mg/L @ 37 °C (exp) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.954 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9540 at 20 °C | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992), 0.06 [mmHg] | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless to amber liquid | |

CAS No. |

538-23-8 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprilin [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricaprylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P92858988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °F (NTP, 1992), 10 °C, 9.00 to 11.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tricaprylin?

A1: Tricaprylin, also known as Trioctanoin, has the molecular formula C27H50O6 and a molecular weight of 470.68 g/mol.

Q2: Is there any spectroscopic data available for Tricaprylin?

A: While the provided research papers do not delve into detailed spectroscopic analysis, they often utilize techniques like 13C NMR spectroscopy to study Tricaprylin's behavior in various systems. For example, 13C NMR was used to investigate its solubility in phospholipid bilayers [].

Q3: How stable is Tricaprylin under different storage conditions?

A: The stability of Tricaprylin can be influenced by factors like temperature, humidity, and the presence of other components. Research on Tricaprylin-based microcapsules suggests that they tend to be more stable at lower relative humidity [].

Q4: Can Tricaprylin be used as a substrate in enzymatic reactions?

A: Yes, Tricaprylin serves as a common substrate for lipase enzymes. Studies have investigated the stereoselectivity of various lipases towards Tricaprylin, demonstrating the preference of certain lipases for specific positions of the triglyceride molecule during hydrolysis [, ].

Q5: Have there been any computational studies on Tricaprylin?

A: Molecular dynamics simulations have been employed to understand Tricaprylin's behavior at a molecular level. One study used these simulations to investigate the solvation of model drug compounds in Tricaprylin, providing insights into its potential as a drug delivery vehicle [].

Q6: How does the chain length of the fatty acid in triglycerides affect their utilization in biological systems?

A: Research on carp larvae demonstrated that the utilization of medium-chain triglycerides (MCTs) is influenced by the length of the fatty acid chain. While Tricaproin, Tricaprin, and Trilaurin were efficiently utilized, Tricaprylin showed poor utilization and even potential toxicity [].

Q7: How is Tricaprylin absorbed and metabolized in the body?

A: Being a medium-chain triglyceride, Tricaprylin is absorbed and metabolized differently compared to long-chain triglycerides. It is hydrolyzed in the intestinal lumen, and its products are rapidly absorbed and metabolized, primarily in the liver [].

Q8: Can Tricaprylin affect the metabolism of other drugs or nutrients?

A: Studies have shown that Tricaprylin infusion in dogs can influence leucine oxidation and potentially alter the interpretation of isotope models used to study protein metabolism [].

Q9: Are there any concerns regarding the use of Tricaprylin as a vehicle in carcinogenicity studies?

A: The NTP study concluded that Tricaprylin, while inducing specific pancreatic lesions, did not offer significant advantages over corn oil as a vehicle in carcinogenicity studies []. The observed effects on the pancreas might complicate the interpretation of study results.

Q10: How is Tricaprylin typically quantified in biological samples?

A: Various analytical techniques can be used to quantify Tricaprylin, often involving extraction from biological matrices followed by chromatographic separation and detection. One study utilized reverse-phase HPLC with fluorescence detection to analyze Tricaprylin levels in rat tissues after oral administration [].

Q11: What is the 13C Trioctanoin Breath Test, and how is it used?

A: The 13C Trioctanoin Breath Test is a non-invasive diagnostic tool used to assess fat malabsorption [, ]. Patients ingest a small amount of Tricaprylin labeled with the stable isotope 13C. The rate of 13CO2 exhalation in the breath reflects the rate of Tricaprylin digestion and absorption, providing valuable information about pancreatic function and fat malabsorption.

Q12: Are there any viable alternatives to Tricaprylin as a vehicle for drug delivery or other applications?

A: Several alternatives to Tricaprylin exist, including other medium-chain triglycerides like Tricaproin and Trilaurin, as well as long-chain triglycerides like Triolein. The choice of the most suitable vehicle depends on factors such as solubility, stability, and intended application [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。